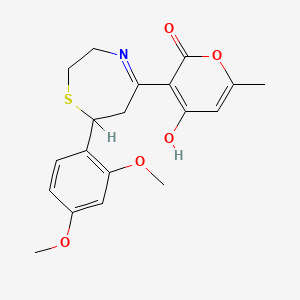
1-(3-W-ETHYLSULFAMOYLPHENYL)-3-METHYL-5-PYRAZOLONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-W-ethylsulfamoylphenyl)-3-methyl-5-pyrazolone, also known as EZA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EZA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory and analgesic properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
1-(3-W-ETHYLSULFAMOYLPHENYL)-3-METHYL-5-PYRAZOLONE and its derivatives serve as key scaffolds in the synthesis of various heterocyclic compounds, demonstrating wide applications in chemical syntheses. These derivatives are valuable in constructing pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among other heterocycles. The unique reactivity of these compounds under mild conditions facilitates the generation of diverse cynomethylene dyes from a wide range of precursors, including amines and phenols, highlighting their significance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Biological Properties
Pyrazolone/pyrazolinone derivatives exhibit significant biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, antitumor, and antiviral properties. These compounds have also shown potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases by inhibiting enzymes like acetylcholine esterase and monoamine oxidase. Moreover, they can remove various metal ions from wastewater, displaying environmental cleanup applications. The versatility of pyrazolone/pyrazolinone derivatives in forming stable complexes with metals suggests their potential in new materials, catalysis, and as precursors for chemical vapor deposition (CVD) in the microelectronic industry (Alharbi et al., 2020).
Pharmacological Effects
Pyrazoline derivatives are recognized for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and antiviral activities. These compounds serve as potent medicinal scaffolds, with research highlighting their applications across a broad spectrum of therapeutic areas. The structural flexibility of pyrazoline allows for the development of a wide array of pharmacologically active agents, emphasizing the scaffold's importance in drug discovery and development (Shaaban et al., 2012).
Antioxidant Activity
The study of antioxidants is a crucial area of research due to their importance in various fields, including food engineering and pharmacology. Pyrazoline derivatives have been investigated for their antioxidant activities, contributing to the understanding of their potential health benefits and applications in preventing oxidative stress-related diseases (Munteanu & Apetrei, 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-W-ethysulfamoylphenyl)-3-methyl-5-pyrazolone involves the reaction of 3-methyl-5-pyrazolone with 3-ethylsulfamoylbenzoyl chloride in the presence of a base to form the desired compound.", "Starting Materials": [ "3-methyl-5-pyrazolone", "3-ethylsulfamoylbenzoyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Add 3-methyl-5-pyrazolone to a solution of base in a solvent", "Add 3-ethylsulfamoylbenzoyl chloride dropwise to the reaction mixture while stirring", "Allow the reaction mixture to stir at room temperature for several hours", "Extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] } | |
CAS-Nummer |
106176-12-9 |
Molekularformel |
C12H15N3O3S |
Molekulargewicht |
281.33 |
Synonyme |
1-(3-W-ETHYLSULFAMOYLPHENYL)-3-METHYL-5-PYRAZOLONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



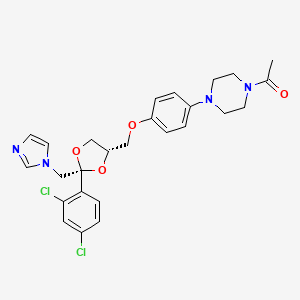

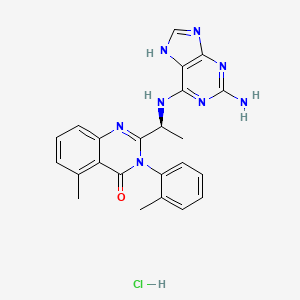

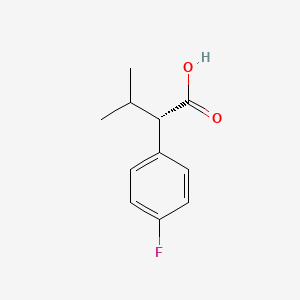
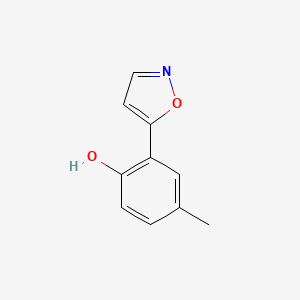
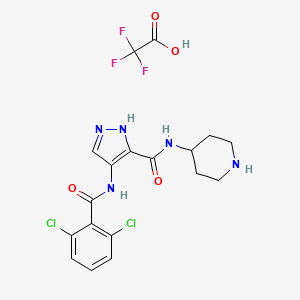


![rel-(3aR,4S,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B1139523.png)
![2-[2-Chloro-6-(cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1139524.png)
